Napsagatran

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

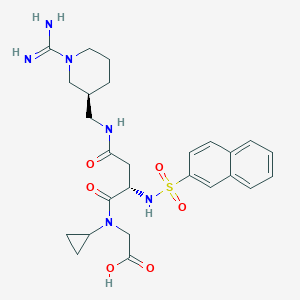

IUPAC Name |

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDKEYCXCIVOOV-JTSKRJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873338 | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154397-77-0 | |

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napsagatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPSAGATRAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Napsagatran's Mechanism of Action on Thrombin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Napsagatran (Ro 46-6240) is a potent, synthetic, direct inhibitor of thrombin, the key serine protease in the coagulation cascade. By binding directly to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, including its binding kinetics, interaction with the thrombin active site, and its effects on the broader coagulation cascade. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of this anticoagulant agent.

Introduction to this compound

This compound is a small molecule, non-peptide mimetic that was developed as a highly selective and potent inhibitor of thrombin. Its rapid onset and short plasma half-life made it a candidate for intravenous administration in clinical settings requiring acute anticoagulation. Understanding the precise mechanism by which this compound exerts its effect on thrombin is crucial for the development of next-generation antithrombotic therapies.

Thrombin: The Central Enzyme of Coagulation

Thrombin (Factor IIa) is a serine protease that plays a pivotal role in hemostasis. Its primary function is the proteolytic cleavage of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot. Thrombin also amplifies its own generation by activating upstream clotting factors (Factors V, VIII, and XI) and activates platelets, further promoting thrombosis. The enzymatic activity of thrombin is centered at its active site, which contains a catalytic triad of amino acid residues: Serine-195, Histidine-57, and Aspartate-102. Adjacent to the active site is the S1 specificity pocket, which recognizes and binds the side chains of arginine and lysine residues on thrombin's substrates.

This compound's Interaction with Thrombin

This compound functions as a competitive, reversible, direct thrombin inhibitor. It binds with high affinity and specificity to the active site of both free and clot-bound thrombin, thereby neutralizing its enzymatic activity.

Binding Site and Molecular Interactions

X-ray crystallography studies of the human thrombin-napsagatran complex (PDB ID: 4AX9) have elucidated the precise binding mode.[1] this compound occupies the active site cleft of thrombin, with its chemical moieties forming key interactions with the enzyme's residues. The inhibitor's structure is designed to mimic the natural substrates of thrombin, allowing it to fit snugly into the active site. The amidinopiperidine moiety of this compound, a key structural feature, is thought to interact with the S1 specificity pocket of thrombin, which is responsible for recognizing the arginine side chains of its substrates.[1] This interaction is a critical determinant of this compound's high affinity and selectivity for thrombin over other serine proteases.

Binding Affinity and Kinetics

This compound exhibits potent inhibitory activity against thrombin, with reported inhibition constants (Ki) in the picomolar to low nanomolar range, indicating a very high binding affinity.[1]

Table 1: this compound Binding Affinity for Thrombin

| Parameter | Value | Species | Method | Reference |

| Ki | 0.27 - 0.3 nM | Human | Not Specified | [1] |

Impact on the Coagulation Cascade

By directly inhibiting thrombin, this compound effectively interrupts the final common pathway of the coagulation cascade and also dampens the amplification loops that lead to explosive thrombin generation.

Inhibition of Fibrin Formation

The most direct consequence of this compound's action is the inhibition of thrombin-mediated cleavage of fibrinogen. This prevents the formation of fibrin monomers and their subsequent polymerization into a stable fibrin clot.

Effects on Coagulation Assays

The anticoagulant effect of this compound is reflected in the prolongation of standard coagulation assays. In vivo studies have demonstrated a dose-dependent increase in both the prothrombin time (PT) and the activated partial thromboplastin time (aPTT).

Table 2: Effect of this compound on Coagulation Parameters in Rabbits

| Dosage | Fold Prolongation of PT | Fold Prolongation of aPTT | Reference |

| 10 µg/kg/min (i.v. infusion) | 1.3 | 1.7 | [2] |

This prolongation of clotting times is a direct result of the inhibition of thrombin, which is a key component of both the intrinsic (measured by aPTT) and extrinsic (measured by PT) pathways of the coagulation cascade.

Signaling Pathways

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.

Caption: this compound directly inhibits thrombin, blocking the final common pathway of coagulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Thrombin Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory effect of this compound on thrombin's enzymatic activity using a chromogenic substrate.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl and 0.1% PEG 8000).

-

Prepare a solution of human α-thrombin in assay buffer.

-

Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the thrombin solution to each well.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

X-ray Crystallography of the this compound-Thrombin Complex

This technique provides a high-resolution three-dimensional structure of this compound bound to thrombin.

Protocol:

-

Protein Expression and Purification:

-

Express and purify human α-thrombin using established protocols, ensuring high purity and homogeneity.

-

-

Co-crystallization:

-

Mix the purified thrombin with a molar excess of this compound.

-

Screen for crystallization conditions using various precipitants, buffers, and additives with techniques such as hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a monochromatic X-ray beam.

-

Collect diffraction data using a suitable detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Build and refine a molecular model of the thrombin-napsagatran complex into the electron density map.

-

Analyze the final refined structure to identify key binding interactions.

-

Prothrombin Time (PT) Assay

This assay measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin).

Protocol:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.

-

Centrifuge the blood to obtain platelet-poor plasma.

-

Spike the plasma with varying concentrations of this compound.

-

-

Assay Procedure:

-

Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.

-

Add the PT reagent to the plasma sample and simultaneously start a timer.

-

Record the time until a fibrin clot is formed, either manually or using an automated coagulometer.

-

-

Data Analysis:

-

Compare the clotting times of the this compound-spiked samples to a control sample to determine the fold-prolongation.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the time it takes for plasma to clot after the addition of a contact activator and partial thromboplastin.

Protocol:

-

Sample Preparation:

-

Prepare platelet-poor plasma as described for the PT assay.

-

Spike the plasma with varying concentrations of this compound.

-

-

Assay Procedure:

-

Pre-warm the plasma sample, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

-

Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes).

-

Add the calcium chloride solution to initiate clotting and simultaneously start a timer.

-

Record the time until a fibrin clot is formed.

-

-

Data Analysis:

-

Compare the clotting times of the this compound-spiked samples to a control sample to determine the fold-prolongation.

-

Conclusion

This compound is a potent and highly specific direct thrombin inhibitor that exerts its anticoagulant effect by binding to the active site of thrombin. This interaction prevents the cleavage of fibrinogen and disrupts the amplification of the coagulation cascade. Its mechanism of action is well-characterized through a combination of structural biology, enzyme kinetics, and coagulation assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of anticoagulation.

References

Napsagatran: A Technical History of Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Napsagatran (Ro 46-6240) is a potent, selective, and reversible direct inhibitor of thrombin that was developed by Hoffmann-La Roche. This document provides a comprehensive technical overview of the discovery and development history of this compound, from its rational design and synthesis to its preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the evolution of anticoagulant therapies. The guide details the structure-activity relationship studies that led to its discovery, its mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic properties. While showing promise in early clinical trials, the development of this compound was ultimately discontinued. This guide consolidates the available scientific data to provide a complete picture of this once-promising therapeutic agent.

Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[1] Its central role in thrombosis has made it a prime target for the development of anticoagulant drugs.[2] this compound emerged from a dedicated effort to discover small molecule, direct thrombin inhibitors (DTIs) that could offer a more predictable and targeted anticoagulant effect compared to traditional therapies like heparin and warfarin.[3] Developed by Hoffmann-La Roche, this compound (Ro 46-6240) was identified as a highly potent and selective inhibitor of thrombin, intended for intravenous administration.[1] This guide will delve into the scientific journey of this compound, from its discovery to the reasons behind its discontinuation.

Discovery and Synthesis

The discovery of this compound was the result of a rational drug design approach.[1] Researchers at Hoffmann-La Roche initiated a screening campaign for small, basic molecules that could bind to the recognition pocket of thrombin.[1][2] This led to the identification of (aminoiminomethyl)piperidine as a lead compound, which, while being a weak inhibitor, demonstrated intrinsic selectivity for thrombin.[1][2]

Subsequent structure-activity relationship (SAR) studies focused on elaborating this initial scaffold to enhance its potency and selectivity. This involved modifications to introduce hydrophobic substituents and optimize the central building block.[1] These efforts culminated in the synthesis of a new class of thrombin inhibitors with picomolar inhibitory activities.[1] From this series, this compound (Ro 46-6240) was selected for clinical development based on its impressive potency, low toxicity profile, and a short plasma half-life, which was considered advantageous for an intravenously administered anticoagulant.[1]

An alternative synthesis for this compound has been described, starting from L-Aspartic acid.[4] The key steps involve sulfonylation with naphthalenesulfochloride, reaction with formaldehyde to form an oxazolinone, followed by reaction with N-cyclopropylglycine ethyl ester.[4] The resulting aspartate is then condensed with a protected guanidine derivative, and a final saponification step yields this compound.[4]

Mechanism of Action

This compound is a direct, competitive, and reversible inhibitor of thrombin.[1] It exerts its anticoagulant effect by binding to the active site of thrombin, thereby preventing its interaction with its substrates, most notably fibrinogen.[5] Unlike indirect inhibitors like heparin, which require a cofactor (antithrombin), this compound directly inactivates both free and clot-bound thrombin.[5] The binding of this compound to thrombin is characterized by a unique and unexpected binding mode, as revealed by crystallographic studies.[1][2]

The high affinity and selectivity of this compound for thrombin are key features of its pharmacological profile.

Preclinical Pharmacology

In Vitro Activity

This compound demonstrated potent and selective inhibition of human thrombin. The key quantitative data from in vitro studies are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Enzyme | Value | Reference |

| Ki | Human Thrombin | 0.3 nM | [6] |

| Selectivity | Trypsin vs. Thrombin | 1000-4000 fold | [1][2] |

Table 2: In Vitro Anticoagulant Activity of this compound

| Assay | Species | Parameter | Value | Reference |

| aPTT | Canine | Doubling Concentration | 0.1 µM | [7] |

| PT | Canine | Doubling Concentration | 0.4 µM | [7] |

In Vivo Studies

Preclinical in vivo studies were conducted in various animal models to assess the antithrombotic efficacy and pharmacokinetic profile of this compound. In a canine model of coronary artery thrombosis, this compound was shown to have arterial antithrombotic effects comparable to heparin.[7]

Pharmacokinetics

Pharmacokinetic studies were performed in several animal species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The drug is actively excreted in the bile and urine.[8] There are significant inter-species differences in its pharmacokinetics, with the cynomolgus monkey being the most predictive model for human kinetics.[8]

Table 3: Pharmacokinetic Parameters of this compound in Different Species (Intravenous Administration)

| Species | Half-life (t½) (h) | Clearance (CL) (mL/min) | Volume of Distribution (Vdss) (L/kg) | Reference |

| Rat | 0.4 | 19.8 | 0.5 | [8] |

| Rabbit | 0.5 | 11.7 | 0.4 | [8] |

| Dog | 1.1 | 11.1 | 0.8 | [8] |

| Cynomolgus Monkey | 1.7 | 652 | 22 | [8] |

| Human | 1.7 | 459 | 24 | [8] |

Clinical Development

This compound entered clinical development for the treatment and prevention of thrombotic disorders.

Phase I Studies

Phase I studies in healthy male volunteers established the pharmacokinetic and pharmacodynamic profile of this compound in humans. An open, randomized, two-way crossover study investigated the effect of a 48-hour infusion of this compound (80 µ g/min ).[8] The study also examined the interaction with warfarin. The co-administration of warfarin did not significantly affect the pharmacokinetics of this compound but had a marked influence on the pharmacodynamic parameters, particularly the prothrombin time (PT).[8]

Phase II Studies

This compound was evaluated in Phase II clinical trials for the treatment of deep vein thrombosis (DVT).[1] In one study, 105 patients with acute proximal DVT were randomized to receive either this compound (at 5 mg/h or 9 mg/h) or unfractionated heparin (UFH) for five days. The study found that this compound at 9 mg/h was more potent than UFH in attenuating thrombin activity (measured by thrombin-antithrombin III complexes - TAT), but less potent in inhibiting thrombin generation (measured by prothrombin fragment 1+2 - F1+2).

Discontinuation of Development

Experimental Protocols

Thrombin Inhibition Assay (Ki Determination)

Principle: The inhibitory constant (Ki) of this compound against thrombin is determined by measuring the rate of cleavage of a chromogenic substrate by thrombin in the presence of varying concentrations of the inhibitor.

Protocol:

-

Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, thrombin, and the this compound dilutions.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade.

Protocol:

-

Collect citrated whole blood from the test subject and prepare platelet-poor plasma (PPP) by centrifugation.

-

Pre-warm the PPP and the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to 37°C.

-

In a coagulometer cuvette, mix the PPP with the aPTT reagent.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

-

Initiate clotting by adding a pre-warmed calcium chloride solution.

-

Measure the time until clot formation is detected by the coagulometer.

-

To determine the effect of this compound, spike the PPP with varying concentrations of the inhibitor before performing the assay.

Visualizations

Caption: this compound Discovery and Development Workflow.

Caption: this compound's Mechanism of Action on the Coagulation Cascade.

Conclusion

This compound was a product of a successful rational drug discovery program that yielded a highly potent and selective direct thrombin inhibitor. Its development progressed through preclinical and into Phase II clinical trials, demonstrating its potential as an intravenous anticoagulant. However, like many drug candidates, its journey was halted. The story of this compound provides valuable insights into the challenges of anticoagulant drug development and serves as a significant case study for researchers in the field. The comprehensive data presented in this guide offer a detailed retrospective on the scientific endeavors behind this molecule.

References

- 1. [PDF] Translational Success Stories: Development of Direct Thrombin Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. Direct thrombin inhibitors – a survey of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 4. epdf.pub [epdf.pub]

- 5. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translational success stories: development of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Original Synthesis of Napsagatran (RO 466240): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the original synthetic pathway for Napsagatran (RO 466240), a potent and highly selective thrombin inhibitor. The synthesis, as first described by Hilpert et al. in the Journal of Medicinal Chemistry in 1994, is a multi-step process involving the preparation of two key intermediates, which are then coupled and deprotected to yield the final active pharmaceutical ingredient. This document provides a comprehensive overview of the synthesis, including a detailed reaction scheme, a summary of the quantitative data, and the experimental protocols for the key transformations.

Core Synthesis Overview

The synthesis of this compound can be conceptually divided into two main convergent parts: the preparation of the piperidine-guanidine moiety and the synthesis of the derivatized aspartic acid backbone. These two fragments are then coupled, followed by a final deprotection step to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on the original publication.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Part 1: Synthesis of (S)-3-(Aminomethyl)-1-(tert-butoxycarbonyl)piperidine | |||||

| 1a | 3-Picolylamine | H₂, Rh/C, Acetic Acid | 50 | 24 | 95 |

| 1b | (±)-3-(Aminomethyl)piperidine | (+)-Dibenzoyl-D-tartaric acid, Methanol | RT | 24 | 35 |

| 1c | (S)-3-(Aminomethyl)piperidine Dibenzoyltartrate | 2 N NaOH, Di-tert-butyl dicarbonate, Dioxane/Water | 0 - RT | 12 | 85 |

| Part 2: Synthesis of the Guanidine Intermediate | |||||

| 2a | (S)-3-(Aminomethyl)-1-(tert-butoxycarbonyl)piperidine | 1H-Pyrazole-1-carboxamidine hydrochloride, DIEA, DMF | RT | 48 | 78 |

| 2b | (S)-3-(((Amino(imino)methyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine | 4 N HCl in Dioxane | 0 - RT | 2 | 98 |

| Part 3: Synthesis of the Aspartic Acid Intermediate | |||||

| 3a | L-Aspartic acid diethyl ester hydrochloride | 2-Naphthalenesulfonyl chloride, Triethylamine, CH₂Cl₂ | 0 - RT | 12 | 92 |

| 3b | Diethyl (S)-2-((naphthalen-2-ylsulfonyl)amino)succinate | N-Cyclopropylamine, Methanol | 50 | 72 | 65 |

| Part 4: Final Coupling and Deprotection | |||||

| 4a | (S)-4-((Cyclopropylamino)carbonyl)-3-((naphthalen-2-ylsulfonyl)amino)butanoic acid | (S)-3-(((Amino(imino)methyl)amino)methyl)piperidine dihydrochloride, HOBt, EDCI, DIEA, DMF | 0 - RT | 24 | 55 |

| 4b | This compound Di-Boc protected precursor | TFA, CH₂Cl₂ | 0 - RT | 3 | 95 |

Note: DIEA = Diisopropylethylamine, DMF = Dimethylformamide, HOBt = Hydroxybenzotriazole, EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, TFA = Trifluoroacetic acid, RT = Room Temperature.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the original this compound synthesis.

Caption: Convergent synthesis pathway of this compound (RO 466240).

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the synthesis of this compound.

Part 1: Synthesis of (S)-3-(Aminomethyl)-1-(tert-butoxycarbonyl)piperidine

Step 1a: Hydrogenation of 3-Picolylamine To a solution of 3-picolylamine (1 equivalent) in glacial acetic acid was added 10% Rhodium on carbon (0.05 eq). The mixture was hydrogenated at 50 °C under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure to yield (±)-3-(aminomethyl)piperidine.

Step 1b: Resolution of (±)-3-(Aminomethyl)piperidine (±)-3-(Aminomethyl)piperidine (1 equivalent) was dissolved in methanol, and a solution of (+)-dibenzoyl-D-tartaric acid (1 equivalent) in methanol was added. The mixture was stirred at room temperature for 24 hours. The resulting precipitate was collected by filtration, washed with cold methanol, and dried to give (S)-3-(aminomethyl)piperidine dibenzoyltartrate.

Step 1c: Boc-Protection of (S)-3-(Aminomethyl)piperidine The dibenzoyltartrate salt was suspended in a mixture of dioxane and water and cooled to 0 °C. 2 N aqueous sodium hydroxide was added until the solid dissolved. A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane was then added dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The mixture was concentrated, and the residue was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-3-(aminomethyl)-1-(tert-butoxycarbonyl)piperidine.

Part 2: Synthesis of the Guanidine Intermediate

Step 2a: Guanidinylation To a solution of (S)-3-(aminomethyl)-1-(tert-butoxycarbonyl)piperidine (1 equivalent) in dimethylformamide (DMF) was added 1H-pyrazole-1-carboxamidine hydrochloride (1.2 equivalents) and diisopropylethylamine (DIEA) (2.5 equivalents). The reaction mixture was stirred at room temperature for 48 hours. The solvent was removed in vacuo, and the residue was purified by column chromatography on silica gel to afford (S)-3-(((amino(imino)methyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine.

Step 2b: Boc-Deprotection The Boc-protected guanidine (1 equivalent) was dissolved in a 4 N solution of hydrogen chloride in dioxane and stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent was evaporated to dryness to yield (S)-3-(((amino(imino)methyl)amino)methyl)piperidine dihydrochloride.

Part 3: Synthesis of the Aspartic Acid Intermediate

Step 3a: Sulfonylation of L-Aspartic acid diethyl ester To a cooled (0 °C) solution of L-aspartic acid diethyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane was added 2-naphthalenesulfonyl chloride (1.05 equivalents) portionwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction was quenched with water, and the organic layer was separated, washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give diethyl (S)-2-((naphthalen-2-ylsulfonyl)amino)succinate.

Step 3b: Amidation and Saponification A solution of diethyl (S)-2-((naphthalen-2-ylsulfonyl)amino)succinate (1 equivalent) and N-cyclopropylamine (5 equivalents) in methanol was heated at 50 °C in a sealed tube for 72 hours. The solvent was evaporated, and the residue was dissolved in a mixture of methanol and water. Lithium hydroxide (2 equivalents) was added, and the mixture was stirred at room temperature for 4 hours. The methanol was removed under reduced pressure, and the aqueous solution was washed with diethyl ether. The aqueous layer was acidified to pH 2 with 1 N HCl and extracted with ethyl acetate. The combined organic layers were dried and concentrated to yield (S)-4-((cyclopropylamino)carbonyl)-3-((naphthalen-2-ylsulfonyl)amino)butanoic acid.

Part 4: Final Coupling and Deprotection

Step 4a: Peptide Coupling To a solution of (S)-4-((cyclopropylamino)carbonyl)-3-((naphthalen-2-ylsulfonyl)amino)butanoic acid (1 equivalent) in DMF at 0 °C were added 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents). After stirring for 30 minutes, a solution of (S)-3-(((amino(imino)methyl)amino)methyl)piperidine dihydrochloride (1.1 equivalents) and DIEA (3 equivalents) in DMF was added. The reaction mixture was stirred at 0 °C for 2 hours and at room temperature for 24 hours. The solvent was removed, and the residue was purified by preparative HPLC to give the protected this compound.

Step 4b: Final Deprotection The protected this compound was dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stirred at room temperature for 3 hours. The solvents were removed under reduced pressure, and the residue was purified by preparative HPLC to afford this compound as the trifluoroacetate salt.

In Vitro Anticoagulant Profile of Napsagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsagatran (Ro 46-6240) is a potent and highly selective synthetic direct inhibitor of thrombin, the key serine protease in the final common pathway of the coagulation cascade. Its ability to directly bind to the active site of both free and clot-bound thrombin confers significant anticoagulant effects. This technical guide provides an in-depth overview of the in vitro studies characterizing this compound's anticoagulant properties, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa). By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. This direct inhibition does not require cofactors such as antithrombin III, distinguishing its mechanism from that of heparins.

The Pharmacokinetics and Pharmacodynamics of Napsagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsagatran (also known as Ro 46-6240) is a potent, synthetic, and specific direct inhibitor of thrombin (Factor IIa). By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This targeted mechanism of action confers a predictable anticoagulant effect. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, compiled from key preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans. The drug is administered intravenously and exhibits notable interspecies differences in its disposition.

Preclinical Pharmacokinetics

Studies in rats, dogs, and cynomolgus monkeys have demonstrated that this compound is actively excreted into the bile and urine. The cynomolgus monkey has been identified as the most predictive animal model for human pharmacokinetics.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species and Humans [1]

| Parameter | Rat | Dog | Cynomolgus Monkey | Human |

| Dose (mg/kg) | 1 | 0.5 | 0.5 | 0.01-0.2 (infusion) |

| Half-life (t½) (h) | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.7 ± 0.2 | 1.7 |

| Clearance (CL) (mL/min/kg) | 43 ± 5 | 18 ± 2 | 11 ± 1 | 7.7 |

| Volume of Distribution (Vdss) (L/kg) | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.34 |

| Renal Clearance (CLr) (mL/min/kg) | 13 ± 2 | 4 ± 1 | 3 ± 0.5 | 2.3 |

| Non-renal Clearance (CLnr) (mL/min/kg) | 30 ± 4 | 14 ± 2 | 8 ± 1 | 5.4 |

Human Pharmacokinetics

In healthy male volunteers, this compound administered as a continuous intravenous infusion of 80 micrograms/min for 48 hours resulted in a steady-state plasma concentration of approximately 198 ± 50 ng/mL. The total area under the curve (AUC) during this period was 569 ± 144 mg/L*min. Co-administration of a single 25 mg oral dose of warfarin at the beginning of the infusion did not significantly alter the pharmacokinetic parameters of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its inhibition of thrombin and are typically assessed by measuring its impact on various coagulation parameters.

In Vitro and Ex Vivo Effects

This compound produces a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) and prothrombin time (PT).

In Vivo Effects in Animal Models

In a canine model of coronary artery thrombosis, intravenous infusion of this compound at doses of 3 and 10 µg/kg/min demonstrated significant antithrombotic effects. At the higher dose, this compound significantly decreased intracoronary thrombus formation. While both this compound and heparin prolonged the activated clotting time (ACT) to a similar extent, this compound had a less pronounced effect on aPTT compared to heparin for a similar antithrombotic outcome.

Clinical Pharmacodynamics

In a clinical trial (the ADVENT trial) involving patients with acute proximal deep-vein thrombosis, continuous intravenous infusion of this compound at 5 mg/h and 9 mg/h for five days was evaluated against unfractionated heparin. The higher dose of this compound was more effective than heparin at reducing thrombin activity, as measured by a decrease in thrombin-antithrombin III complexes (TAT). However, this compound was less potent than heparin in inhibiting thrombin generation, as indicated by changes in prothrombin fragment 1+2 (F1+2) levels.

Table 2: Pharmacodynamic Effects of this compound in Patients with Deep Vein Thrombosis (ADVENT Trial) [2]

| Treatment Group | Baseline TAT (µg/L) | Day 2 TAT (µg/L) | Baseline F1+2 (nmol/L) | Day 2 F1+2 (nmol/L) |

| This compound (5 mg/h) | 15.4 | 4.1 | 2.1 | 1.8 |

| This compound (9 mg/h) | 14.8 | 2.9 | 2.0 | 1.7 |

| Unfractionated Heparin | 16.1 | 4.5 | 2.2 | 1.2 |

Mechanism of Action

This compound functions as a direct thrombin inhibitor. It binds to the active site of both free and clot-bound thrombin, thereby inhibiting its enzymatic activity. This prevents the cleavage of fibrinogen to fibrin, the activation of clotting factors V, VIII, and XI, and the thrombin-induced activation of platelets.

References

Napsagatran's High-Affinity Binding to Factor IIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of napsagatran to its target, Factor IIa (thrombin). This compound, a potent and specific synthetic inhibitor of thrombin, has been a subject of significant interest in the development of anticoagulant therapies. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.

Core Topic: this compound and Factor IIa Interaction

This compound (also known as Ro 46-6240) is a direct thrombin inhibitor.[1] Thrombin, or Factor IIa, is a serine protease that plays a central role in the coagulation cascade.[2] It is responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot.[2] Thrombin also activates other coagulation factors, leading to the amplification of the clotting process.[2] By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing thrombus formation.[1] The high affinity and specificity of this interaction are critical to its therapeutic efficacy.

Quantitative Binding Affinity Data

The binding affinity of this compound for Factor IIa has been quantified using various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are essential for understanding the potency and efficacy of the inhibitor. A lower Ki value signifies a higher binding affinity.[2] The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

| Parameter | Value | System | Reference |

| Apparent Ki | 0.3 nM | Purified buffer system | [2] |

| IC50 (Extrinsic Pathway) | 418 nM | Human platelet-poor plasma | [2] |

| IC50 (Intrinsic Pathway) | 463 nM | Human platelet-poor plasma | [2] |

Factor IIa (Thrombin) Signaling Pathway

The following diagram illustrates the central role of Factor IIa in the coagulation cascade and its subsequent signaling through Protease-Activated Receptors (PARs). This compound's inhibitory action occurs at the point of Factor IIa activity, thereby blocking these downstream events.

Factor IIa (Thrombin) Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

The determination of this compound's binding affinity for Factor IIa typically involves enzymatic assays that measure the rate of a reaction catalyzed by thrombin in the presence and absence of the inhibitor.

Determination of Ki and IC50 by Chromogenic Substrate Assay

This method is widely used to assess the inhibitory potency of thrombin inhibitors.

1. Principle: The assay measures the ability of Factor IIa (thrombin) to cleave a synthetic chromogenic substrate, which upon cleavage, releases a colored product (p-nitroaniline). The rate of color development is proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

2. Materials:

-

Purified human α-thrombin (Factor IIa)

-

This compound (Ro 46-6240)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, often containing polyethylene glycol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

3. Procedure:

-

Preparation of Reagents: Prepare stock solutions of thrombin, this compound, and the chromogenic substrate in the assay buffer. A series of dilutions of this compound are made to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of the chromogenic substrate.

-

Initiation of Reaction: The reaction is initiated by adding a fixed concentration of thrombin to each well.

-

Kinetic Measurement: The absorbance at 405 nm is measured at regular intervals using a microplate reader. The initial rate of the reaction (velocity) is determined from the linear portion of the absorbance versus time curve.

-

Data Analysis:

-

IC50 Determination: The reaction rates are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

-

Ki Determination: To determine the inhibition constant (Ki), the assay is performed at multiple substrate concentrations. The data can then be analyzed using methods such as the Morrison equation for tight-binding inhibitors or by plotting the apparent Ki against the substrate concentration.[2]

-

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the typical workflow for determining the binding affinity of an inhibitor to its target enzyme using a kinetic assay.

Workflow for Determining this compound's Binding Affinity to Factor IIa.

Conclusion

This compound demonstrates a very high binding affinity for Factor IIa, with an apparent Ki in the sub-nanomolar range.[2] This potent and specific inhibition of thrombin's enzymatic activity is the basis for its anticoagulant effect. The experimental protocols outlined provide a robust framework for quantifying this interaction, which is a critical step in the research and development of direct thrombin inhibitors. The provided visualizations of the biological pathway and experimental workflow serve to contextualize the mechanism of action and the process of its characterization.

References

Early Preclinical Efficacy of Napsagatran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early preclinical efficacy data for Napsagatran (Ro 46-6240), a potent and selective direct thrombin inhibitor. The document focuses on quantitative in vitro and in vivo data, detailed experimental methodologies, and the underlying mechanism of action within the coagulation cascade.

In Vitro Efficacy

This compound is a direct competitive inhibitor of thrombin, a key serine protease in the coagulation cascade. Early research identified this compound as a highly potent inhibitor with significant selectivity.

Thrombin Inhibition

The inhibitory activity of this compound against thrombin was a focal point of its initial preclinical evaluation. The key parameter for its potency is the inhibition constant (Ki).

| Compound | Target | Parameter | Value | Reference |

| This compound (Ro 46-6240) | Thrombin | Ki | 90 nM | [1] |

Experimental Protocol: Thrombin Inhibition Assay

The determination of the Ki value for this compound's inhibition of thrombin likely involved a chromogenic substrate assay, a standard method for assessing serine protease inhibitors.

Objective: To determine the inhibition constant (Ki) of this compound against purified human thrombin.

Materials:

-

Purified human α-thrombin

-

This compound (Ro 46-6240)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with polyethylene glycol)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A solution of human α-thrombin at a fixed concentration is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared to obtain a range of inhibitor concentrations.

-

The thrombin solution is incubated with the various concentrations of this compound for a predetermined period to allow for inhibitor-enzyme binding to reach equilibrium.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or by using graphical methods such as a Dixon plot.

In Vivo Efficacy

The antithrombotic efficacy of this compound was evaluated in various preclinical animal models of thrombosis, primarily focusing on arterial and venous thrombosis.

Canine Model of Coronary Artery Thrombosis

This model assesses the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in a coronary artery, mimicking acute coronary syndromes in humans.

| Animal Model | Treatment Group | Dose | Key Findings | Reference |

| Canine | This compound | 3 µg/kg/min | Delayed or prevented in vivo thrombotic occlusion. | [2] |

| Canine | This compound | 10 µg/kg/min | Significantly decreased intracoronary thrombus size compared to saline. | [2] |

| Canine | This compound | 10 µg/kg/min | Decreased platelet-rich thrombus after a 20-minute perfusion in an ex vivo chamber. | [2] |

| Canine | This compound | 10 µg/kg/min | Prolonged Activated Partial Thromboplastin Time (APTT) by 1.4-fold. | [2] |

| Canine | This compound | 10 µg/kg/min | Prolonged Activated Clotting Time (ACT) by 2.5-fold. | [2] |

Rabbit Model of Venous Thrombosis

This model evaluates the efficacy of an anticoagulant in preventing the growth of a pre-existing venous thrombus, relevant to conditions like deep vein thrombosis (DVT).

| Animal Model | Treatment Group | Dose | Key Findings | Reference |

| Rabbit | This compound | 10 µg/kg/min (i.v. infusion) | Significantly reduced thrombus-associated fibrin. | |

| Rabbit | This compound | 10 µg/kg/min (i.v. infusion) | Prolonged Prothrombin Time (PT) by 1.3-fold. | |

| Rabbit | This compound | 10 µg/kg/min (i.v. infusion) | Prolonged Activated Partial Thromboplastin Time (APTT) by 1.7-fold. |

Experimental Protocols: In Vivo Models

Canine Model of Electrically Induced Coronary Artery Thrombosis

Objective: To evaluate the antithrombotic effect of this compound in preventing occlusive coronary artery thrombosis.

Animal Model: Mongrel dogs of either sex.

Procedure:

-

Animals are anesthetized, and a thoracotomy is performed to expose the left circumflex coronary artery.

-

An electromagnetic flow probe is placed around the artery to monitor blood flow.

-

A stimulating electrode is placed on the adventitial surface of the artery.

-

Thrombosis is induced by applying a controlled electrical current to the electrode, causing endothelial injury and subsequent thrombus formation.

-

This compound or a vehicle control is administered via continuous intravenous infusion before and during the electrical stimulation.

-

Coronary blood flow is continuously monitored. The primary endpoint is the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specified timeframe.

-

At the end of the experiment, the arterial segment is excised for histological analysis to determine the thrombus mass and composition.

-

Blood samples are collected at various time points to measure coagulation parameters such as APTT and ACT.

Rabbit Model of Venous Thrombosis

Objective: To assess the efficacy of this compound in preventing the growth of an existing venous thrombus.

Animal Model: New Zealand White rabbits.

Procedure:

-

Rabbits are anesthetized, and a jugular vein is isolated.

-

A localized thrombus is formed in the vein, often through a combination of stasis and endothelial damage (e.g., by applying pressure or a thrombogenic agent).

-

This compound or a vehicle control is administered as a continuous intravenous infusion.

-

The growth of the thrombus is monitored over a period of time. This can be done by introducing radiolabeled fibrinogen and measuring its accretion into the thrombus.

-

At the end of the study period, the vein segment containing the thrombus is excised, and the thrombus is weighed.

-

Blood samples are collected to determine the effects on coagulation parameters like PT and APTT.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in the Coagulation Cascade

This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.

Caption: this compound directly inhibits Thrombin, preventing fibrin formation.

General Workflow for Preclinical In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antithrombotic agent like this compound.

Caption: Workflow for in vivo antithrombotic efficacy evaluation.

References

Napsagatran's Journey Ends in Phase 2: A Technical Analysis of its Discontinuation

Basel, Switzerland - The development of Napsagatran (Ro 46-6240), a direct thrombin inhibitor from the laboratories of F. Hoffmann-La Roche, was halted during its Phase 2 clinical trials. This in-depth guide provides a technical analysis for researchers, scientists, and drug development professionals on the plausible reasons for its discontinuation, supported by available clinical and preclinical data. The primary obstacle for this compound appears to have been its pharmacological profile, specifically its very low oral bioavailability, rendering it unsuitable for long-term, out-of-hospital use, a critical feature for novel anticoagulants aiming to replace established therapies.

Core Issue: The Challenge of Oral Administration

A significant factor in the discontinuation of this compound was its very low bioavailability, which made oral administration impractical.[1] Like other synthetic thrombin inhibitors of its generation, this compound's rapid clearance via the hepato-biliary route necessitated intravenous infusion to maintain therapeutic concentrations.[1] This limitation would have severely restricted its clinical utility, particularly for chronic conditions requiring long-term anticoagulation where oral medications are the standard of care.

Phase 2 Clinical Trial Data: The ADVENT Study

This compound was evaluated in the European multicenter ADVENT (Anticoagulant Drug Evaluation in Venous Thromboembolism) trial, a Phase 2 study comparing its efficacy and safety against unfractionated heparin (UFH) in patients with acute proximal deep vein thrombosis (DVT).

Quantitative Data Summary

| Parameter | This compound (5 mg/h) (n=36) | This compound (9 mg/h) (n=25) | Unfractionated Heparin (APTT-adjusted) (n=44) |

| Thrombin-Antithrombin III complexes (TAT) on Day 2 | Significant decrease from baseline | Significant decrease from baseline (more pronounced than 5 mg/h and UFH) | Significant decrease from baseline |

| Prothrombin fragment 1+2 (F1+2) on Day 2 | No significant decrease | No significant decrease | Significant decrease from baseline |

| TAT levels 2 hours post-infusion | Increased | Increased | No increase |

| F1+2 levels 2 hours post-infusion | Returned to baseline | Returned to baseline | Remained low |

Data sourced from the ADVENT trial publication.[2]

The results of the ADVENT trial indicated that while this compound was potent in attenuating thrombin activity (as measured by TAT levels), it was less effective than UFH at inhibiting thrombin generation (as measured by F1+2 levels).[2] The rebound in TAT and F1+2 levels after cessation of the this compound infusion suggested a short duration of action, further underscoring the need for continuous intravenous administration.

Experimental Protocols

ADVENT Trial Methodology

The ADVENT trial was a randomized, multicenter study involving 105 patients with acute proximal deep-vein thrombosis.[2]

-

Patient Population: Patients with confirmed acute proximal DVT.

-

Treatment Arms:

-

This compound: Continuous intravenous infusion at a fixed dose of 5 mg/h.

-

This compound: Continuous intravenous infusion at a fixed dose of 9 mg/h.

-

Unfractionated Heparin (UFH): Continuous intravenous infusion with dosing adjusted to maintain the activated partial thromboplastin time (APTT) within a therapeutic range.

-

-

Duration of Treatment: 5 days for all groups.[2]

-

Pharmacodynamic Assessments: Blood samples were collected at baseline, on Day 2 (at steady-state), and 2 hours after the cessation of the infusion to measure levels of thrombin-antithrombin III complexes (TAT) and prothrombin fragment 1+2 (F1+2).[2]

Pharmacokinetic and Pharmacodynamic Interaction Study with Warfarin

A separate open, randomized, two-way crossover study was conducted in 12 healthy male volunteers to investigate the interaction between this compound and warfarin.

-

Methodology:

-

Subjects received a 48-hour continuous intravenous infusion of this compound (80 micrograms/min).

-

In one of the two treatment periods, subjects also received a single oral dose of 25 mg warfarin at the start of the this compound infusion.

-

Plasma levels of this compound, APTT, and prothrombin time (PT) were measured at regular intervals.[3]

-

-

Key Findings:

-

Warfarin did not significantly influence the pharmacokinetics of this compound.

-

Co-administration of warfarin markedly increased the anticoagulant effect of this compound, as measured by a 45% increase in the area under the effect curve (AUEC) for APTT and a 438% increase for PT.[3] This significant pharmacodynamic interaction would have posed challenges for transitioning patients from intravenous this compound to oral warfarin.

-

Signaling Pathways and Experimental Workflow

Coagulation Cascade and this compound's Mechanism of Action

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a critical enzyme in this cascade, responsible for converting fibrinogen to fibrin. This compound, as a direct thrombin inhibitor, binds to the active site of thrombin, thereby blocking its enzymatic activity and preventing clot formation.

Coagulation Cascade and this compound Inhibition.

ADVENT Trial Experimental Workflow

The workflow of the ADVENT trial followed a standard randomized controlled trial design for evaluating a new therapeutic agent against a standard of care.

ADVENT Trial Workflow.

Conclusion

The discontinuation of this compound in Phase 2 trials can be primarily attributed to its unfavorable pharmacokinetic profile, namely its very low oral bioavailability. This characteristic necessitated intravenous administration, making it an unsuitable candidate for the long-term management of thromboembolic disorders in an outpatient setting. While the ADVENT trial demonstrated its potency as a direct thrombin inhibitor, the logistical and clinical disadvantages of an exclusively intravenous anticoagulant in a market moving towards convenient oral therapies likely led F. Hoffmann-La Roche to terminate its development. The case of this compound serves as a crucial reminder of the importance of a viable drug delivery route in the successful development of new therapeutics.

References

- 1. library.ehaweb.org [library.ehaweb.org]

- 2. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (this compound, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of warfarin on the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Napsagatran Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsagatran, also known as Ro 46-6240, is a potent and highly selective direct thrombin inhibitor. Its development marked a significant step in the quest for effective antithrombotic agents. The core structure of this compound, N-(N4-(((S)-1-amidino-3-piperidinyl)methyl)-N2-(2-naphthalenesulfonyl)-L-asparaginyl)-N-cyclopropylglycine, offers a versatile scaffold for the synthesis of various analogues and derivatives. This technical guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationship (SAR) data for this compound and its related compounds, based on seminal publications in the field of medicinal chemistry.

Core Synthetic Strategy

The synthesis of this compound and its analogues generally revolves around the coupling of three key building blocks: a substituted piperidine moiety, a derivatized asparagine core, and a capping amino acid derivative. The primary synthetic route, as detailed in the foundational paper by Hilpert et al. in the Journal of Medicinal Chemistry (1994), involves a convergent approach.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for this compound analogues.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of key intermediates and the final assembly of this compound, based on established methodologies.

Synthesis of the Piperidine Building Block: (S)-3-([(tert-Butoxycarbonyl)amino]methyl)-1-(N-nitro)piperidinecarboximidamide

A crucial intermediate for the synthesis of the amidinopiperidine moiety is prepared as follows:

Step 1: Synthesis of (S)-3-(Aminomethyl)piperidine

(S)-3-Piperidinecarboxamide is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out at reflux for several hours. After quenching, an aqueous workup followed by distillation or crystallization yields the desired (S)-3-(aminomethyl)piperidine.

Step 2: Boc-Protection

The resulting primary amine is then protected with a tert-butoxycarbonyl (Boc) group. (S)-3-(Aminomethyl)piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or a biphasic system with a mild base (e.g., NaHCO₃). The reaction is usually stirred at room temperature until completion. Standard extractive workup and purification by chromatography or crystallization affords (S)-N-Boc-3-(aminomethyl)piperidine.

Step 3: Guanylation

The secondary amine of the piperidine ring is then guanylated. The Boc-protected intermediate is reacted with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like triethylamine (TEA) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to drive the reaction to completion. After workup and purification, the corresponding guanidine derivative is obtained.

Synthesis of the Asparagine Core: (S)-2-[(2-Naphthalenesulfonyl)amino]-4-oxo-4-((S)-3-(((tert-butoxycarbonyl)amino)methyl)piperidin-1-yl)butanoic acid

Step 1: N-Sulfonylation of L-Aspartic Acid

L-Aspartic acid is reacted with 2-naphthalenesulfonyl chloride in an aqueous basic solution (e.g., NaOH or NaHCO₃) at controlled temperature (typically 0 °C to room temperature). Acidification of the reaction mixture precipitates the N-sulfonylated aspartic acid, which can be collected by filtration and dried.

Step 2: Amide Coupling

The N-sulfonylated aspartic acid is then coupled with the protected piperidine intermediate. This is a standard peptide coupling reaction that can be achieved using various coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The reaction is carried out in an aprotic solvent like DMF or DCM at room temperature. After the reaction is complete, the product is isolated by extractive workup and purified by chromatography.

Final Assembly and Deprotection

Step 1: Coupling with the Capping Group

The carboxylic acid of the asparagine core intermediate is coupled with the desired amino acid ester (e.g., N-cyclopropylglycine ethyl ester) using standard peptide coupling conditions as described above.

Step 2: Deprotection and Saponification

The final protected intermediate is then subjected to deprotection and saponification. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). The ester is then saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. Acidification to the isoelectric point precipitates the final product, which is then purified by recrystallization or preparative HPLC.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following table summarizes the in vitro biological activity of selected this compound analogues against human α-thrombin and bovine trypsin. The data is adapted from Hilpert et al., J. Med. Chem. 1994, 37, 3889-3901.

| Compound | R¹ (Piperidine Moiety) | R² (Asparagine Side Chain) | R³ (Capping Group) | Thrombin Kᵢ (nM) | Trypsin Kᵢ (nM) | Selectivity (Trypsin Kᵢ / Thrombin Kᵢ) |

| This compound | (S)-1-Amidino-3-piperidinylmethyl | H | N-Cyclopropylglycine | 0.45 | 1100 | 2444 |

| Analogue 1 | (R)-1-Amidino-3-piperidinylmethyl | H | N-Cyclopropylglycine | 1.8 | 1500 | 833 |

| Analogue 2 | 1-Amidino-4-piperidinylmethyl | H | N-Cyclopropylglycine | 0.8 | 1200 | 1500 |

| Analogue 3 | (S)-1-Amidino-3-piperidinylmethyl | H | Glycine | 1.2 | 1400 | 1167 |

| Analogue 4 | (S)-1-Amidino-3-piperidinylmethyl | H | N-Methylglycine | 0.9 | 1300 | 1444 |

| Analogue 5 | (S)-1-Amidino-3-piperidinylmethyl | CH₃ | N-Cyclopropylglycine | 2.5 | 2000 | 800 |

| Analogue 6 | (S)-1-Amidino-3-piperidinylmethyl | H | N-Isopropylglycine | 0.6 | 1150 | 1917 |

Signaling Pathway and Experimental Workflow Diagrams

Thrombin Inhibition Signaling Pathway

Caption: Inhibition of the coagulation cascade by this compound.

Experimental Workflow for Analogue Synthesis and Screening

Caption: Workflow for synthesis and screening of this compound analogues.

Conclusion

The synthetic routes to this compound and its analogues are well-established, relying on standard solid-phase or solution-phase peptide coupling techniques. The modular nature of the synthesis allows for extensive exploration of the structure-activity relationships by modifying each of the three key building blocks. The data presented herein demonstrates the importance of the (S)-configuration of the amidinopiperidinylmethyl moiety and the beneficial effect of the N-cyclopropylglycine capping group for potent and selective thrombin inhibition. This guide serves as a foundational resource for researchers engaged in the design and development of novel thrombin inhibitors based on the this compound scaffold.

Methodological & Application

Napsagatran Solution Preparation for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsagatran is a potent, synthetic, direct inhibitor of thrombin, the final serine protease in the coagulation cascade. Its high affinity and selectivity for thrombin make it a valuable tool for in vitro studies of coagulation and the development of antithrombotic agents. Accurate and reproducible in vitro data rely on the correct preparation and handling of this compound solutions. These application notes provide detailed protocols for the preparation of this compound solutions and their use in key in vitro assays, including thrombin inhibition, activated partial thromboplastin time (aPTT), and prothrombin time (PT) assays.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for proper handling and solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄N₆O₆S (anhydrous) | [1][2] |

| Molecular Weight | 558.7 g/mol (anhydrous) | [1][2] |

| CAS Number | 154397-77-0 (anhydrous) | [1][2] |

| Synonyms | Ro 46-6240 | [1][2] |

| Form | This compound is also available as a hydrate (C₂₆H₃₆N₆O₇S, MW: 576.7 g/mol ) | [3] |

Solution Preparation

The solubility and stability of this compound in various solvents are critical considerations for preparing stock solutions for in vitro experiments.

Solubility

While specific solubility data in common laboratory solvents is not extensively published, based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5][6] For aqueous buffers, solubility may be limited and depend on the pH. It is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO before further dilution in aqueous buffers.

Stock Solution Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (anhydrous)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution, the required mass is:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 558.7 g/mol x 1000 mg/g = 5.587 mg

-

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 5.6 mg of this compound into the tube. Record the exact weight.

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 5.587 mg, add 1.0 mL of DMSO.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C. Protect from light.

-

Note on Stability: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and buffer composition.[7][8][9] It is recommended to prepare fresh dilutions from the frozen stock solution for each experiment.

Experimental Protocols

This compound's primary mechanism of action is the direct inhibition of thrombin.[10] This can be quantified using various in vitro assays.

Thrombin Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of thrombin using a chromogenic substrate.

Principle:

Thrombin cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The presence of this compound will inhibit this reaction, leading to a decrease in color development. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.[11][12]

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound working solutions (serial dilutions from the stock solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentrations in the well should typically range from picomolar to micromolar to determine the IC₅₀.

-

Assay Setup:

-

Add 50 µL of assay buffer to the wells of a 96-well microplate.

-

Add 25 µL of the this compound working solutions or vehicle control (e.g., buffer with a low percentage of DMSO) to the appropriate wells.

-

Add 25 µL of human α-thrombin solution (final concentration, e.g., 1-5 nM) to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the chromogenic substrate solution (final concentration, e.g., 100-200 µM) to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] x 100 against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[13][14][15] Direct thrombin inhibitors like this compound are expected to prolong the aPTT.[16]

Principle:

The clotting time of plasma is measured after the addition of a contact activator (e.g., silica, ellagic acid) and a phospholipid substitute, followed by calcium. This compound will inhibit the thrombin generated, thus prolonging the time to clot formation.[13][15]

Materials:

-

Citrated human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

This compound working solutions

-

Coagulometer or water bath and stopwatch

Procedure:

-

Prepare Plasma Samples: Thaw frozen citrated plasma at 37°C.

-

Incubation:

-

Pipette 100 µL of plasma into a cuvette or test tube.

-

Add 10 µL of the this compound working solution or vehicle control and mix gently.

-

Add 100 µL of the aPTT reagent.

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes, as per the reagent manufacturer's instructions).[17]

-

-

Initiate Clotting:

-

Add 100 µL of pre-warmed 0.025 M CaCl₂ solution to the cuvette and simultaneously start the timer.

-

-

Measure Clotting Time:

-

Record the time in seconds for the clot to form. This can be done automatically by a coagulometer or manually by observing the formation of a fibrin clot.[17]

-

-

Data Analysis:

-

Compare the clotting times of the samples containing this compound to the control. The results can be expressed as the absolute clotting time in seconds or as a ratio relative to the control.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[18][19][20] Direct thrombin inhibitors can also prolong the PT, although the effect may be less pronounced than on the aPTT.[21][22]

Principle:

The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. This compound inhibits the generated thrombin, prolonging the time to clot formation.[18][20]

Materials:

-

Citrated human plasma (platelet-poor)

-

PT reagent (thromboplastin)

-

This compound working solutions

-

Coagulometer or water bath and stopwatch

Procedure:

-

Prepare Plasma Samples: Thaw frozen citrated plasma at 37°C.

-

Incubation:

-

Pipette 100 µL of plasma into a cuvette or test tube.

-

Add 10 µL of the this compound working solution or vehicle control and mix gently.

-

Incubate the mixture at 37°C for a specified time (typically 1-2 minutes).

-

-

Initiate Clotting:

-

Add 200 µL of the pre-warmed PT reagent (which contains calcium) to the cuvette and simultaneously start the timer.

-

-

Measure Clotting Time:

-

Record the time in seconds for the clot to form.

-

-

Data Analysis:

-

Compare the clotting times of the samples containing this compound to the control. Results can be expressed in seconds or as an International Normalized Ratio (INR), although INR is primarily standardized for vitamin K antagonists.[19]

-

Quantitative Data Summary

The following tables summarize expected quantitative data for this compound in the described in vitro assays. These values can vary depending on the specific assay conditions, reagents, and instruments used.[23][24]

| Assay | Parameter | This compound Concentration | Expected Result | Reference |

| Thrombin Inhibition | IC₅₀ | Varies | Low nanomolar range | [25] |

| aPTT | Clotting Time | 3 µg/kg/min (in vivo canine model) | ~1.4-fold increase over baseline | [16] |

| PT | Clotting Time | Varies | Prolongation of clotting time | [16][21] |

Visualizations

Thrombin Signaling Pathway

The following diagram illustrates the central role of thrombin in the coagulation cascade and its inhibition by this compound.

Caption: Thrombin's role in coagulation and its inhibition by this compound.

Experimental Workflow for In Vitro Assays

This diagram outlines the general workflow for performing in vitro coagulation assays with this compound.